2-(2,2-Diphenylethenyl)-N-methylbenzene-1-sulfonamide
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Overview
Description
2-(2,2-Diphenylethenyl)-N-methylbenzene-1-sulfonamide is an organic compound characterized by the presence of a diphenylethenyl group attached to a benzene ring, which is further substituted with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diphenylethenyl)-N-methylbenzene-1-sulfonamide typically involves the following steps:
Formation of the Diphenylethenyl Group: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with benzophenone to form the diphenylethenyl group.
Attachment to Benzene Ring: The diphenylethenyl group is then attached to a benzene ring through a Friedel-Crafts alkylation reaction.
Introduction of the Sulfonamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Diphenylethenyl)-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring or the diphenylethenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions (e.g., acidic or basic medium).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2,2-Diphenylethenyl)-N-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,2-Diphenylethenyl)-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The diphenylethenyl group may also contribute to the compound’s overall biological activity by interacting with cellular membranes or other molecular structures.
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Diphenylethenyl)anthracene: Similar structure but with an anthracene core.
4-(2,2-Diphenylethenyl)-N,N-dimethylbenzenamine: Similar structure but with a dimethylbenzenamine group.
Uniqueness
2-(2,2-Diphenylethenyl)-N-methylbenzene-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
17510-57-5 |
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Molecular Formula |
C21H19NO2S |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-(2,2-diphenylethenyl)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H19NO2S/c1-22-25(23,24)21-15-9-8-14-19(21)16-20(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-16,22H,1H3 |
InChI Key |
XBEOFAQHRCTHTF-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC=C1C=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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